(3,5-Bis(trifluoromethoxy)phenyl)methanol, with the chemical formula and CAS number 32707-89-4, is a compound characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, along with a hydroxymethyl group. This compound has garnered attention due to its unique structural features and potential applications in various fields, particularly in medicinal chemistry.
The compound is classified under organic compounds, specifically as an alcohol due to the presence of the hydroxymethyl functional group. Its trifluoromethyl substituents enhance its pharmacological properties, making it a subject of interest in drug design and synthesis. The trifluoromethyl group is known for improving the bioavailability and metabolic stability of pharmaceutical agents .
The synthesis of (3,5-bis(trifluoromethoxy)phenyl)methanol can be achieved through several methods. One notable approach involves the reduction of the corresponding ketone or carboxylic acid derivatives using reducing agents such as lithium aluminum hydride or catalytic hydrogenation methods.
The molecular structure of (3,5-bis(trifluoromethoxy)phenyl)methanol features a benzene ring substituted at positions 3 and 5 with trifluoromethoxy groups and a hydroxymethyl group at position 1. The trifluoromethoxy groups significantly influence the electronic properties of the compound.
(3,5-Bis(trifluoromethoxy)phenyl)methanol can undergo various chemical reactions typical for alcohols:
The mechanism of action for (3,5-bis(trifluoromethoxy)phenyl)methanol primarily relates to its interactions within biological systems. The trifluoromethoxy groups enhance lipophilicity and may facilitate membrane penetration, impacting pharmacodynamics.
Relevant data from various analyses indicate that (3,5-bis(trifluoromethoxy)phenyl)methanol has high gastrointestinal absorption characteristics .
(3,5-Bis(trifluoromethoxy)phenyl)methanol has potential applications in:
The strategic incorporation of fluorine atoms and fluorinated functional groups represents a cornerstone of contemporary drug design. Among these, the trifluoromethyl group (–CF₃) stands out due to its unique combination of high electronegativity (3.0 on the Pauling scale), lipophilicity (π-hydrophobic parameter of 0.88), and metabolic stability. These properties collectively enhance drug-receptor interactions and improve pharmacokinetic profiles [4] [9]. The trifluoromethyl group functions as a bioisostere for various functional groups while simultaneously influencing potency, membrane permeability, and P-glycoprotein recognition. Its steric requirements (van der Waals volume ≈ 38.3 ų) allow it to mimic tert-butyl or isopropyl groups while providing distinct electronic effects [4]. Approximately 20-25% of modern pharmaceuticals contain fluorine, with trifluoromethylated compounds demonstrating particular significance in antimicrobial, anti-inflammatory, and oncologic therapeutics due to their enhanced binding specificity and resistance to oxidative metabolism [9].
The 3,5-bis(trifluoromethyl)phenyl scaffold has emerged as a privileged structure in medicinal chemistry due to its distinctive three-dimensional symmetry and enhanced dipole moment (approximately 3.5 D). This configuration creates a sterically constrained yet electronically uniform platform that promotes strong van der Waals interactions with hydrophobic enzyme pockets [7]. The electron-withdrawing nature of the twin trifluoromethyl groups significantly lowers the pKa of adjacent functional groups, facilitating optimal hydrogen-bonding interactions with biological targets. Computational studies reveal that 3,5-disubstitution patterns exhibit superior binding energies compared to mono- or ortho-substituted analogs when interacting with bacterial enzyme active sites, particularly those involving hydrophobic pocket recognition [2]. This scaffold's conformational rigidity reduces entropy penalties upon target binding, contributing to enhanced binding affinities observed in structure-activity relationship studies [7].
The synthesis of (3,5-Bis(trifluoromethyl)phenyl)methanol (CAS 32707-89-4) was first reported in the late 20th century, but its strategic importance in antimicrobial research became evident during the 2010s with the escalating crisis of multidrug-resistant Gram-positive pathogens. As methicillin-resistant Staphylococcus aureus (MRSA) began surpassing HIV in fatality rates, pharmaceutical chemists sought novel scaffolds capable of bypassing conventional resistance mechanisms [2] [7]. This fluorinated benzyl alcohol derivative emerged as a versatile synthetic intermediate for constructing pyrazole-based antibiotics with exceptional potency against treatment-resistant pathogens. Its molecular architecture combines the metabolic stability conferred by the trifluoromethyl groups with the synthetic versatility of the hydroxymethyl functionality, enabling diverse derivatization pathways. The compound's significance was further amplified when derivatives demonstrated unprecedented activity against MRSA persister cells and bacterial biofilms – two critical challenges in contemporary anti-infective therapy [7].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8